molecular formula C15H18N2O3 B1489444 Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate CAS No. 1354952-40-1

Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate

Cat. No.: B1489444
CAS No.: 1354952-40-1
M. Wt: 274.31 g/mol
InChI Key: HHAGTOMPGSDOTK-UHFFFAOYSA-N
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Description

Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 1,2,4-oxadiazole ring substituted with a 2,2-dimethylpropyl (neopentyl) group at the 5-position. Its molecular formula is C₁₅H₁₈N₂O₃ (molecular weight: 274.32 g/mol). The compound is primarily utilized in pharmaceutical and agrochemical research, though commercial availability has been discontinued as noted by CymitQuimica . Structural analogs of this compound are often explored for their bioactivity, particularly in pesticidal and medicinal applications, due to the oxadiazole ring’s stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)9-12-16-13(17-20-12)10-5-7-11(8-6-10)14(18)19-4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAGTOMPGSDOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate (CAS No. 1354952-40-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.31 g/mol
  • Purity : Typically 95% .

Biological Activity Overview

The compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows for interaction with multiple biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • A study on Mannich bases showed that derivatives possess potent antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The oxadiazole moiety is known for its anticancer properties. Compounds containing this functional group have been reported to inhibit tumor cell proliferation:

  • A study found that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds like this compound may modulate inflammatory responses:

  • Research has shown that similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models .

Case Studies

  • Antibacterial Activity : A series of Mannich bases were synthesized and tested for their antibacterial effects. Some derivatives showed significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Activity : In vitro studies demonstrated that certain oxadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds were found to significantly reduce cell viability in breast cancer cells through cell cycle arrest and apoptosis induction .
  • Anti-inflammatory Activity : In a model of acute inflammation, compounds similar to this compound were shown to reduce paw swelling and inflammatory mediator levels significantly .

Data Table: Summary of Biological Activities

Activity TypeReference StudyKey Findings
AntibacterialStudy on Mannich Bases Effective against Staphylococcus aureus (MIC < 10 µM)
AnticancerOxadiazole Derivatives Induced apoptosis in breast cancer cells
Anti-inflammatoryAcute Inflammation Model Reduced paw swelling by 50% compared to control

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate

  • Structure : The meta-substituted isomer (3-position on the benzoate ring vs. para-substituted in the target compound).
  • Molecular Formula : C₁₅H₁₈N₂O₃ (identical to the target compound) .
  • The para-substituted isomer may exhibit distinct pharmacokinetic properties due to steric and electronic differences in the aromatic ring substitution .

Ester Variant: Ethyl 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoate

  • Structure : Ethyl ester (vs. methyl) and isopropyl substituent (vs. neopentyl) on the oxadiazole ring.
  • Molecular Formula : C₁₄H₁₆N₂O₃ (molecular weight: 260.29 g/mol) .
  • The isopropyl substituent is less sterically hindered than neopentyl, possibly altering binding affinity in biological targets .

Functional Group Analogs: Pesticide-Related Methyl Esters

  • Examples :
    • Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate (imazamethabenz methyl ester).
    • Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (thiazopyr) .
  • Comparison : These compounds replace the oxadiazole ring with imidazoline or thiazole moieties, which confer different modes of action (e.g., acetolactate synthase inhibition in herbicides). The target compound’s neopentyl-oxadiazole system may offer greater metabolic stability compared to these analogs .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position (Benzoate) Oxadiazole Substituent Ester Group Primary Use
Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate (Target) C₁₅H₁₈N₂O₃ 274.32 Para (4-) Neopentyl Methyl Discontinued
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate (Positional Isomer) C₁₅H₁₈N₂O₃ 274.32 Meta (3-) Neopentyl Methyl Pharmaceutical intermediate
Ethyl 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoate C₁₄H₁₆N₂O₃ 260.29 Para (4-) Isopropyl Ethyl Research chemical
Imazamethabenz methyl ester (Pesticide) C₁₅H₁₈N₂O₃ 274.32 Para (4-) Imidazolinone Methyl Herbicide

Research Findings and Implications

  • Bioactivity: The neopentyl group in the target compound likely enhances steric shielding, reducing enzymatic degradation compared to isopropyl or imidazolinone analogs .
  • Synthetic Challenges : Discontinuation of the target compound (as per CymitQuimica) may relate to synthesis complexity or stability issues, whereas its ethyl and meta-substituted analogs remain accessible .
  • Thermodynamic Stability : Computational studies (unavailable in provided evidence) are recommended to compare the para vs. meta isomers’ conformational stability and intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate

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